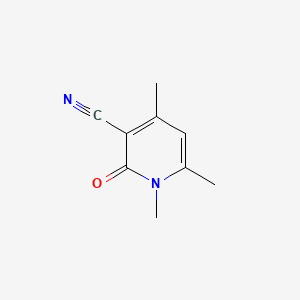

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNFRZWVZUMYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214058 | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64038-03-5 | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64038-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Technical Guide

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties including antitumor, antiviral, and anti-inflammatory activities.[1] The specific compound, 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, serves as a crucial building block in the development of novel therapeutics, particularly as a modulator of nicotinic acetylcholine receptors and in the design of new agrochemicals. Its carefully positioned functional groups—the nitrile, the conjugated ketone, and the methyl substituents—offer multiple points for chemical modification, enabling the creation of diverse molecular libraries for drug discovery.

This guide provides an in-depth exploration of a robust and efficient synthetic pathway to 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. We will dissect a logical two-step approach, beginning with the construction of the core pyridone ring system, followed by a regioselective N-methylation. The causality behind experimental choices, the underlying reaction mechanisms, and detailed, validated protocols are presented to empower researchers in their synthetic endeavors.

Part 1: Construction of the 4,6-Dimethyl-2-pyridone Core

The foundational step in this synthesis is the creation of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate. This is most effectively achieved through a base-catalyzed cyclocondensation reaction, a variant of the Guareschi-Thorpe reaction, between acetylacetone and cyanoacetamide.

Causality and Mechanistic Insight

The reaction is initiated by a Knoevenagel condensation between one of the carbonyl groups of acetylacetone and the active methylene group of cyanoacetamide. The choice of a base, such as piperidine or an amino acid like arginine, is critical as it serves to deprotonate the cyanoacetamide, generating the nucleophilic carbanion required for the initial attack.[2]

Following the initial condensation and subsequent dehydration to form a vinylogous intermediate, an intramolecular cyclization occurs. The amide nitrogen of the cyanoacetamide moiety attacks the remaining carbonyl group of the acetylacetone backbone. This ring-closing step is the key to forming the six-membered pyridone ring. A final dehydration step then yields the aromatic 2-pyridone system. The overall mechanism is a cascade of well-understood organic reactions, making it a reliable and high-yielding transformation.

dot

Caption: Mechanism of 4,6-Dimethyl-2-pyridone Formation.

Experimental Protocol: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from established literature procedures for the synthesis of substituted 2-pyridones.[3]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (100 mL).

-

Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL, 0.01 mol) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, cool the flask in an ice bath.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield a white to pale yellow crystalline solid.

Part 2: N-Methylation of the Pyridone Core

The final step is the introduction of a methyl group onto the nitrogen atom of the pyridone ring. The N-alkylation of 2-pyridones can be challenging due to the presence of the tautomeric 2-hydroxypyridine form, which can lead to competing O-alkylation.[4] Therefore, a regioselective method is paramount. While classic methods using methyl iodide and a strong base like sodium hydride can be effective, modern approaches offer milder conditions and higher selectivity.

Causality and Strategic Choice of Reagents

A highly effective and regioselective method for the N-alkylation of 2-pyridones involves the use of tris(dimethylamino)phosphine (P(NMe₂)₃) and an α-keto ester, which acts as the alkyl source via a deoxygenation process.[5] This method proceeds under mild conditions and avoids the use of harsh bases, minimizing O-alkylation. However, for accessibility and simplicity, a more traditional and still reliable protocol using dimethyl sulfate is presented here. The choice of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves as a mild base to deprotonate the pyridone nitrogen.

dot

Caption: Workflow for the N-Methylation of the Pyridone Core.

Experimental Protocol: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Setup: To a dry 100 mL round-bottom flask, add 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (7.4 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 50 mL) to the flask.

-

Methylation: Stir the suspension at room temperature and add dimethyl sulfate (6.9 g, 5.2 mL, 0.055 mol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL). A precipitate will form.

-

Isolation and Purification: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (3 x 30 mL) and dry. The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to afford the final product as a crystalline solid.

Data Summary

| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Product |

| 1 | Acetylacetone, Cyanoacetamide | Piperidine | Ethanol | 80-85 | 4-6 | 85-95 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 2 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Dimethyl Sulfate, K₂CO₃ | DMF | 60-70 | 3-5 | 80-90 | 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Conclusion

The synthesis of 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is reliably achieved through a two-step sequence involving a base-catalyzed cyclocondensation followed by a regioselective N-methylation. This pathway utilizes readily available starting materials and employs well-established, high-yielding reactions. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers, enabling the efficient production of this valuable heterocyclic building block for applications in drug discovery and chemical biology. The self-validating nature of these classic transformations ensures a high degree of reproducibility, making this synthetic route both practical and scalable.

References

-

Prlainović, N. Ž., et al. (2017). Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. ResearchGate. Available at: [Link]

- Dotsenko, V. V., et al. (2020). Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde. Russian Journal of General Chemistry.

-

Alafeefy, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Available at: [Link]

-

Kibou, Z., et al. Synthesis of cyanoacetamide derivatives. ResearchGate. Available at: [Link]

-

Borik, R. M. (2024). Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Bentham Science Publishers. Available at: [Link]

-

Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

-

Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Dotsenko, V. V., et al. (2020). Synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by condensation of cyanothioacetamide with acetaldehyde and 1-(Prop-1-en-2-yl)piperidine. ResearchGate. Available at: [Link]

- Fadda, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.

-

Prlainović, N. Ž., et al. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Zastita Materijala. Available at: [Link]

-

Dyachenko, V. D., et al. (2012). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. Available at: [Link]

- CN101654432B - Method for N-alkylation of 2-pyridone. Google Patents.

- Hu, G., et al. (2018).

-

C‐5 alkenylation of N‐methyl‐2‐pyridone with acrylates. ResearchGate. Available at: [Link]

- US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one. Google Patents.

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

-

Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. Available at: [Link]

-

Dotsenko, V. V., et al. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. Available at: [Link]

-

Xiong, X., et al. (2004). A new mild method for the one-pot synthesis of pyridines. Organic Chemistry Portal. Available at: [Link]

-

Wang, X.-S., et al. (2006). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. ResearchGate. Available at: [Link]

-

Engle, S. M., et al. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone. PrepChem.com. Available at: [Link]

-

Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. Available at: [Link]

-

Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of heterocyclic chemistry is continually evolving, driven by the quest for novel molecular architectures with significant biological and material science applications. Among these, the 2-pyridone scaffold stands out as a "privileged structure" due to its prevalence in natural products and its versatile pharmacological profile. This guide focuses on a specific, highly functionalized derivative: 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile . As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, synthesizing foundational chemical principles with practical, field-proven insights to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound, hereafter referred to as TODPCN , is a distinct member of the 2-pyridone family. Its structure is characterized by a dihydropyridine ring bearing a carbonyl group at the 2-position, a cyano group at the 3-position, and methyl groups at the 1 (N-methylation), 4, and 6 positions.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];

} Caption: Chemical structure of this compound (TODPCN).

The strategic placement of these functional groups imparts a unique combination of electronic and steric properties, influencing its reactivity, solubility, and interaction with biological targets or material surfaces.

Table 1: Physicochemical Properties of TODPCN

| Property | Value | Source |

| CAS Number | 64038-03-5 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [] |

| Molecular Weight | 162.19 g/mol | [] |

| Appearance | Not explicitly reported, likely a solid at room temperature. | N/A |

| Solubility | Expected to have moderate solubility in polar organic solvents. | N/A |

| InChI | InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | [] |

| SMILES | CC1=CC(=C(C(=O)N1C)C#N)C | [] |

Synthesis and Characterization

Proposed Synthetic Pathway

Rationale for Experimental Choices:

-

Multicomponent Reaction: This approach is favored for its atom economy and operational simplicity, allowing for the construction of the complex pyridone ring in a single step from readily available starting materials.

-

Starting Materials: Acetylacetone provides the C4-C5-C6 backbone and the methyl groups at positions 4 and 6. N-methylcyanoacetamide is the logical precursor for the N-methylated pyridone ring, the C2-C3 bond, and the essential cyano group at C3.

-

Catalyst: A basic catalyst such as piperidine or an inorganic base is crucial for promoting the initial Knoevenagel condensation and the subsequent cyclization and dehydration steps.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for TODPCN is not currently published. However, based on the known chemical shifts and vibrational frequencies of related 2-pyridone structures, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for TODPCN

| Spectroscopy | Predicted Peaks/Signals | Rationale |

| ¹H NMR | Singlet (~6.0-6.5 ppm, 1H, C5-H)Singlet (~3.5 ppm, 3H, N-CH₃)Singlet (~2.4 ppm, 3H, C6-CH₃)Singlet (~2.2 ppm, 3H, C4-CH₃) | The vinylic proton at C5 is expected to be a singlet. The three methyl groups will also appear as distinct singlets in the aliphatic region. |

| ¹³C NMR | Carbonyl C=O (~160-165 ppm)Quaternary carbons (C2, C3, C4, C6)Cyano C≡N (~115-120 ppm)Vinylic CH (~100-110 ppm)Methyl carbons (~15-35 ppm) | The carbonyl carbon is significantly deshielded. The cyano carbon appears in a characteristic region. The remaining carbons can be assigned based on their chemical environment. |

| FT-IR | Strong C≡N stretch (~2220 cm⁻¹)Strong C=O stretch (~1650 cm⁻¹)C=C stretching (~1580-1620 cm⁻¹)C-H stretching (aliphatic and aromatic) | The nitrile and carbonyl groups will exhibit strong, characteristic absorption bands. The C=C bonds of the pyridone ring will also be prominent. |

Reactivity and Synthetic Applications

The reactivity of TODPCN is governed by its constituent functional groups. The electron-withdrawing nature of the cyano and carbonyl groups influences the electron density of the pyridone ring, making it susceptible to certain nucleophilic and electrophilic attacks.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also participate in cycloaddition reactions.

-

Pyridone Ring: The ring can undergo electrophilic substitution, although the electron-withdrawing groups may deactivate it. The methyl groups can potentially be functionalized.

-

Carbonyl Group: The oxygen of the carbonyl group can be protonated or act as a Lewis base, coordinating to metal ions.

Key Application: Corrosion Inhibition

A significant and well-documented application of TODPCN is as a corrosion inhibitor for mild steel in acidic environments.[4] This is a critical application in various industries, including oil and gas, where acidizing is a common practice.

Mechanism of Action

TODPCN functions as an effective corrosion inhibitor through a process of adsorption onto the metal surface, forming a protective barrier that impedes the corrosive action of the acidic medium. The mechanism is understood to be a combination of physisorption and chemisorption.

-

Physisorption: This involves the electrostatic interaction between the protonated TODPCN molecule (in acidic solution) and the negatively charged metal surface (due to the adsorption of sulfate ions).

-

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. The heteroatoms (N, O) and the π-electrons of the pyridone ring in TODPCN are crucial for this process.

Quantum Chemical Insights

Density Functional Theory (DFT) calculations have provided deeper insights into the inhibitive properties of TODPCN.[4] These computational studies help in understanding the electronic properties of the molecule that contribute to its effectiveness as a corrosion inhibitor.

Table 3: Key Quantum Chemical Parameters of TODPCN

| Parameter | Significance in Corrosion Inhibition |

| E_HOMO (Energy of Highest Occupied Molecular Orbital) | A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface, facilitating adsorption. |

| E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface (back-donation). |

| ΔE (Energy Gap, E_LUMO - E_HOMO) | A smaller energy gap implies higher reactivity and a greater potential for inhibition. |

| Dipole Moment (μ) | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface. |

The calculated parameters for TODPCN support its strong adsorption and high inhibition efficiency.[4]

Potential Applications in Drug Discovery and Materials Science

The 2-pyridone scaffold is a well-established pharmacophore found in numerous biologically active compounds.[5][6] While specific biological activities for TODPCN have not been extensively reported, its structural features suggest potential for exploration in several therapeutic areas:

-

Antimicrobial and Antifungal Agents: Many substituted pyridones exhibit antimicrobial properties.

-

Anticancer Agents: The 2-pyridone nucleus is present in several compounds with cytotoxic activity against various cancer cell lines.[5][6]

-

Enzyme Inhibitors: The ability of the pyridone ring to participate in hydrogen bonding and other non-covalent interactions makes it a suitable scaffold for designing enzyme inhibitors.

In materials science, beyond corrosion inhibition, the photophysical properties of pyridone derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling TODPCN. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.

Conclusion and Future Outlook

This compound is a molecule of significant interest, particularly due to its proven efficacy as a corrosion inhibitor. Its synthesis is achievable through established synthetic methodologies for 2-pyridones, and its rich chemical functionality offers avenues for further derivatization. While there is a need for more comprehensive experimental characterization, especially spectroscopic data, the existing literature provides a strong foundation for its application in materials science. Furthermore, the privileged nature of the 2-pyridone scaffold suggests that TODPCN and its analogues are promising candidates for future exploration in drug discovery programs. This guide serves as a foundational resource to stimulate and support further research into this versatile and promising chemical entity.

References

-

El-Sayed, N. N. E., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Online] Available at: [Link]

-

Mourya, P., et al. (2016). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Applied Surface Science, 371, 141-150. [Online] Available at: [Link]

-

ChemBK. 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Online] Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 18(17), 6336-6343. [Online] Available at: [Link]

-

IUCr Journals. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. [Online] Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Online] Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Online] Available at: [Link]

-

Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1538. [Online] Available at: [Link]

-

PubChem. 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Online] Available at: [Link]

-

ResearchGate. Molecular and crystalline structure of 4,6,6-trimethyl-2-oxo-5,6-dihydro- 2H-pyran-3-carbonitrile and 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3- carbonitrile. [Online] Available at: [Link]

-

University of Baghdad Digital Repository. Synthesis and Characterization of Heterocyclic Derivatives to Evaluate their Efficiency as Corrosion Inhibitors for Carbon Steel. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

-

Moroccan Journal of Chemistry. Synthesis, Characterization and Corrosion Inhibition Potential of Olefin Derivatives for Carbon Steel in 1M HCl: Electrochemical and DFT Investigations. [Online] Available at: [Link]

Sources

- 1. acadiau.ca [acadiau.ca]

- 2. 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 64038-03-5 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 64038-03-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, a substituted pyridone derivative, represents a compelling heterocyclic scaffold with demonstrated and potential applications spanning materials science and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the pyridone ring, cyano group, and methyl substituents, make it a valuable building block in synthetic chemistry and a molecule of interest for diverse scientific investigations. This guide provides a comprehensive technical overview of its synthesis, characterization, and known applications, with a forward-looking perspective on its potential in drug discovery and development.

Molecular Profile and Physicochemical Characteristics

This compound is a solid, crystalline compound at room temperature. A thorough understanding of its fundamental properties is critical for its effective use in research and development.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 64038-03-5 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [2][] |

| Molecular Weight | 162.19 g/mol | [] |

| Appearance | Yellow to white solid | [4] |

| Melting Point | 306-309 °C (for the isomer 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) | [4] |

| Solubility | Data not available; likely soluble in polar organic solvents. | |

| Storage | Store at room temperature in a dry, sealed container. | [4] |

Molecular Structure:

The structure of this compound is characterized by a dihydropyridine ring bearing a carbonyl group at the 2-position, a cyano group at the 3-position, and methyl groups at the 1, 4, and 6-positions.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is typically achieved through multi-component reactions, offering a convergent and efficient approach to this heterocyclic core.

General Synthetic Approach: Hantzsch Dihydropyridine Synthesis Adaptation

The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, serves as a foundational method for constructing the dihydropyridine ring.[5] An adaptation of this reaction, involving the condensation of an aldehyde, a β-ketoester, and an ammonia source, can be employed. For the synthesis of the target molecule, a likely pathway involves the condensation of an appropriate β-enaminone with a cyano-containing active methylene compound.

A plausible synthetic route is the reaction of N-methylacetoacetamide, ethyl cyanoacetate, and an acetaldehyde equivalent, catalyzed by a base.

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the N-CH₃ protons (δ ~3.5 ppm).- A singlet for the C4-CH₃ protons (δ ~2.4 ppm).- A singlet for the C6-CH₃ protons (δ ~2.3 ppm).- A singlet for the C5-H proton (δ ~6.0 ppm). |

| ¹³C NMR | - A signal for the C=O carbon (δ ~160 ppm).- Signals for the nitrile carbon (C≡N) and the olefinic carbons of the pyridine ring.- Signals for the three methyl carbons. |

| IR Spectroscopy | - A strong absorption band for the C≡N stretch (~2220 cm⁻¹).[8]- A strong absorption band for the C=O stretch of the pyridone ring (~1650 cm⁻¹).[9]- C-H stretching bands for the methyl and vinyl protons (~2900-3100 cm⁻¹).[9] |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 162.19. |

Applications and Scientific Insights

This molecule has garnered attention in distinct scientific domains, showcasing its versatility.

Corrosion Inhibition: A Protective Shield for Mild Steel

A significant and well-documented application of this compound is as a corrosion inhibitor for mild steel in acidic environments, such as sulfuric acid.[10] The molecule's efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The inhibition mechanism is multifaceted, involving both physical (electrostatic) and chemical adsorption. The nitrogen and oxygen atoms in the pyridone ring, along with the π-electrons of the aromatic system and the cyano group, are believed to play a crucial role in the adsorption process by donating electrons to the vacant d-orbitals of iron.

Caption: Mechanism of corrosion inhibition by the title compound.

A Scaffold for Drug Discovery: Potential Cytotoxic and Antimicrobial Agents

The broader class of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles has been investigated for its biological activities, revealing promising potential in the development of new therapeutic agents.[11][12]

Antimicrobial and Cytotoxic Potential:

Studies on various derivatives of this scaffold have demonstrated significant antimicrobial and cytotoxic activities.[11][12] Certain analogs have exhibited potent activity against various human tumor cell lines, with some showing greater efficacy than the standard chemotherapeutic drug doxorubicin against specific cancer types.[11] Furthermore, a number of these compounds have displayed a broad spectrum of antimicrobial activity, effective against both bacteria and fungi.[11]

The biological activity is thought to be linked to the specific substituents on the pyridone ring. The core structure serves as a versatile template that can be chemically modified to optimize its interaction with biological targets. The nitrile and carbonyl groups, in particular, offer sites for further chemical elaboration to generate diverse libraries of compounds for screening.[9]

While specific studies on the cytotoxic and antimicrobial properties of the 1,4,6-trimethyl substituted version were not found in the searched literature, its structural similarity to biologically active analogs suggests it could be a valuable starting point or fragment for medicinal chemistry programs.

Experimental Protocols

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[13]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13]

-

Fire Safety: In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.[1][14][15][16]

Future Perspectives

This compound stands as a molecule with established utility and significant untapped potential. In the realm of materials science, further investigation into its corrosion inhibition properties under different conditions and on various metal surfaces could broaden its applicability. In the context of drug discovery, its role as a versatile scaffold warrants deeper exploration. Future research could focus on:

-

Synthesis of Analog Libraries: Systematic modification of the methyl groups and exploration of alternative substituents could lead to the discovery of compounds with enhanced and more specific biological activities.

-

Mechanism of Action Studies: For analogs that exhibit promising cytotoxic or antimicrobial effects, elucidating their precise mechanism of action will be crucial for their development as therapeutic agents.

-

Fragment-Based Drug Design: Given its relatively small size and functionality, this molecule could be a valuable fragment for screening against a wide range of biological targets.

References

-

Gouda, M. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. Retrieved from [Link]

-

HFC. (n.d.). 91591-59-2 | 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIVATIVES. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Monogel. (2023, March 6). safety data sheet. Retrieved from [Link]

-

Gouda, M. A., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1538. Retrieved from [Link]

-

Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Manimekalai, S., et al. (n.d.). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

High resolution infrared spectroscopy of monodeutero-oxirane (c-C2H3DO) and analysis of two fundamentals between 820 and 950 cm−1. (2025, May 23). National Institutes of Health. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. Retrieved from [Link]

-

Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. (2010). ResearchGate. Retrieved from [Link]

-

ChemBK. (n.d.). 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

Jansone, D., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

-

Mourya, P., et al. (2016). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Applied Surface Science, 371, 141-150. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:27074-03-9 | 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

Analysis of Organic Coatings with Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. (2025). PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-. Retrieved from [Link]

-

Al-Awadi, N. A., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 4. virsanghvi.com [virsanghvi.com]

- 5. researchgate.net [researchgate.net]

- 6. hakon-art.com [hakon-art.com]

- 7. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. media.adeo.com [media.adeo.com]

A Technical Guide to the Spectroscopic Characterization of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation, grounded in data from analogous chemical structures. This approach ensures a robust and scientifically rigorous exploration of the molecule's structural features.

Introduction and Chemical Identity

This compound, with CAS Number 64038-03-5, is a substituted dihydropyridine derivative.[1] The dihydropyridine scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. The presence of a nitrile group and multiple methyl substitutions on the core ring structure suggests a molecule with specific electronic and steric properties that can be precisely elucidated through modern spectroscopic techniques.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [] |

| Molecular Weight | 162.19 g/mol | [] |

| CAS Number | 64038-03-5 | [1] |

| SMILES | CC1=CC(=C(C(=O)N1C)C#N)C | [] |

| InChI | InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | [] |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its constituent functional groups. The analysis below is based on established correlation tables and experimental data from structurally similar compounds.[3][4]

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (sp³ - methyl) | 2950-3000 | Medium-Strong |

| C≡N Stretching (Nitrile) | 2220-2260 | Medium |

| C=O Stretching (Amide/Lactam) | 1650-1680 | Strong |

| C=C Stretching (Alkene) | 1600-1650 | Medium |

| C-N Stretching | 1200-1350 | Medium |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum would be the strong absorption band between 1650-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) group in the 2-pyridone ring. The exact position of this peak is influenced by the electronic environment of the ring. The presence of a sharp, medium-intensity peak in the 2220-2260 cm⁻¹ region would be a definitive indicator of the nitrile (C≡N) group. The C-H stretching vibrations of the three methyl groups are expected to appear as a cluster of peaks in the 2950-3000 cm⁻¹ range. Finally, the C=C double bond within the dihydropyridine ring would give rise to a medium-intensity peak around 1600-1650 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A standard and efficient method for acquiring an IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Caption: Workflow for ATR FT-IR Spectroscopy.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and relative numbers. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would show distinct signals for the different types of protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C6-CH₃ | 2.3 - 2.5 | Singlet | 3H |

| C4-CH₃ | 2.1 - 2.3 | Singlet | 3H |

| N1-CH₃ | 3.3 - 3.6 | Singlet | 3H |

| C5-H | 6.0 - 6.2 | Singlet | 1H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple and highly informative. Four distinct singlets are predicted:

-

N1-CH₃: The methyl group attached to the nitrogen atom is expected to be the most downfield of the methyl signals (δ 3.3-3.6 ppm) due to the deshielding effect of the electronegative nitrogen atom.

-

C6-CH₃ and C4-CH₃: The methyl groups at positions 4 and 6 on the pyridine ring are in different chemical environments and are therefore expected to have slightly different chemical shifts, predicted to be in the range of δ 2.1-2.5 ppm.

-

C5-H: The lone proton on the pyridine ring at position 5 is expected to appear as a singlet in the vinylic region (δ 6.0-6.2 ppm). Its chemical shift is influenced by the adjacent electron-withdrawing nitrile group and the overall electronic nature of the ring.

The absence of any splitting for these signals is due to the lack of adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound would show nine distinct signals, one for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 165 |

| C6 | 150 - 155 |

| C4 | 145 - 150 |

| C5 | 95 - 105 |

| C3 | 110 - 115 |

| C≡N | 115 - 120 |

| N1-CH₃ | 25 - 30 |

| C6-CH₃ | 18 - 22 |

| C4-CH₃ | 15 - 20 |

Note: Predicted values are based on computational models and data from analogous compounds.[5][6]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear map of the carbon framework:

-

C2 (C=O): The carbonyl carbon is the most deshielded and will appear furthest downfield (δ 160-165 ppm).

-

C4 and C6: These sp² hybridized carbons attached to methyl groups will appear in the aromatic/vinylic region (δ 145-155 ppm).

-

C≡N and C3: The nitrile carbon and the C3 carbon to which it is attached will have characteristic shifts in the δ 110-120 ppm range.

-

C5: This sp² hybridized carbon will be the most upfield of the ring carbons (δ 95-105 ppm).

-

Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (δ 15-30 ppm), with the N-methyl carbon being the most downfield of the three.

Mass Spectrometry Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would confirm its molecular formula.

Table 5: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 162.08 |

| [M+H]⁺ (Protonated Molecule) | 163.09 |

Interpretation of the Mass Spectrum

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z = 162 would be expected. In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) at m/z = 163 would likely be the base peak.

Potential fragmentation patterns could include the loss of a methyl radical (•CH₃) leading to a fragment at m/z = 147, or the loss of carbon monoxide (CO) from the pyridone ring, resulting in a fragment at m/z = 134.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Caption: Workflow for High-Resolution Mass Spectrometry.

References

-

(PDF) Synergistic corrosion inhibition of HEDTA and Iodide Ions on mild steel in acidic medium - ResearchGate. Available at: [Link]

-

Rashmi Bala Rastogi M.Sc., Ph.D. Professor (Full) at Indian Institute of Technology BHU - ResearchGate. Available at: [Link]

-

Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4 | Request PDF - ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259233) - Human Metabolome Database. Available at: [Link]

-

(PDF) Experimental and quantum chemical studies of some derivative of decahydroacridinedione-1,8 as corrosion inhibitor of steel 17 gs in ns4 solution - ResearchGate. Available at: [Link]

-

Effect of iodide ions on corrosion inhibition of mild steel by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in sulfuric acid solution - ResearchGate. Available at: [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]

-

CASPRE - 13 C NMR Predictor. Available at: [Link]

-

Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - ResearchGate. Available at: [Link]

-

[Solved] The correct match of 13C NMR chemical shift values (&de - Testbook. Available at: [Link]

-

(PDF) Synthesis of 4,6,6Trimethyl2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Available at: [Link]

-

Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity - ResearchGate. Available at: [Link]

-

3 - The Royal Society of Chemistry. Available at: [Link]

-

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- | C8H8N2O2 - PubChem. Available at: [Link]

-

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, sodium salt (1:1) - EPA. Available at: [Link]

-

3-Pyridinecarbonitrile, 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- - Substance Details. Available at: [Link]

-

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | C7H6N2O2 - PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Substituted 2-Pyridone-3-carbonitriles

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-pyridone-3-carbonitrile core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a synthetically versatile nitrile group allows molecules incorporating this motif to engage in specific, high-affinity interactions with a wide array of biological targets.[1][2] This structural framework is not merely a synthetic curiosity; it is the cornerstone of numerous therapeutic agents with demonstrated clinical and preclinical efficacy across diverse disease areas, including cancer, bacterial and fungal infections, and inflammatory conditions.[1][2]

The biological significance of this scaffold stems from its ability to mimic peptide bonds and its favorable physicochemical properties, such as metabolic stability and aqueous solubility.[1][2] For researchers and drug development professionals, mastering the synthesis of this core structure is paramount. This guide provides an in-depth exploration of the primary synthetic strategies, focusing on the underlying mechanisms, practical experimental considerations, and comparative analysis of different methodologies to empower the rational design and efficient production of novel 2-pyridone-3-carbonitrile derivatives.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the 2-pyridone-3-carbonitrile ring system is typically achieved through convergent strategies that form the heterocyclic core in a single or few steps. The most powerful and widely adopted methods involve the condensation of acyclic precursors. We will explore three dominant strategies: the Guareschi-Thorpe reaction, Michael Addition-driven cyclizations, and modern Multi-Component Reactions (MCRs).

The Guareschi-Thorpe Condensation: A Classic Route

The Guareschi-Thorpe reaction, first reported in the late 19th century, remains a robust and reliable method for synthesizing 2-pyridone structures.[3][4][5] The classical approach involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with two equivalents of a cyano-activated methylene compound, such as cyanoacetamide or ethyl cyanoacetate, in the presence of a base.[3][5]

Mechanistic Rationale

The reaction proceeds through a cascade of well-understood transformations: Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization. The base (commonly a secondary amine like piperidine or an alkoxide) plays a crucial role in deprotonating the active methylene compound, generating a nucleophilic carbanion that initiates the sequence.

Visualizing the Mechanism: Guareschi-Thorpe Condensation

Caption: Proposed mechanism for the Guareschi-Thorpe condensation.[6]

Michael Addition-Based Cyclizations

A highly versatile and widely used strategy involves the Michael addition of an active methylene nitrile, typically cyanoacetamide, to an α,β-unsaturated carbonyl compound (a chalcone or enone).[7][8] This approach offers a direct and often high-yielding route to 4,6-diaryl or 4,6-dialkyl substituted 2-pyridone-3-carbonitriles.

Causality Behind Experimental Choices

-

Catalyst: The reaction is almost invariably catalyzed by a base. Piperidine is a popular choice because it is sufficiently basic to deprotonate cyanoacetamide but generally not so strong as to promote unwanted side reactions. Other bases like triethylamine or sodium ethoxide are also effective.[7]

-

Solvent: Ethanol is a common solvent as it readily dissolves the reactants and the catalyst, and the product often precipitates upon cooling, simplifying purification.[1][2] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be used for less reactive substrates, requiring higher temperatures.[8]

-

Reaction Conditions: The reaction is often run at reflux to ensure a sufficient rate. The progress can be monitored by Thin Layer Chromatography (TLC).

Multi-Component Reactions (MCRs): The Power of Convergence

MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials.[1] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The synthesis of 2-pyridone-3-carbonitriles is particularly amenable to MCRs.

A common MCR strategy involves the one-pot reaction of an aldehyde, an active methylene ketone (e.g., acetophenone or acetone), and an active methylene nitrile (e.g., cyanoacetamide or malononitrile), often with a source of ammonia like ammonium acetate.[1][2]

Visualizing the Workflow: A Typical MCR Synthesis

Caption: General experimental workflow for a multi-component synthesis.

Comparative Data and Protocols

To provide a practical perspective, the following table summarizes typical reaction conditions and outcomes for the synthesis of representative 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.

| Method | Key Reactants | Catalyst/Conditions | Time (h) | Yield (%) | Reference |

| MCR | Aromatic Aldehyde, Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate | Refluxing Ethanol | 10-12 | 62-92 | [1] |

| MCR | Aromatic Aldehyde, Acetophenone, N-aryl-cyanoacetamide | Piperidine, Refluxing Ethanol | 5-9 | 25-55 | [2] |

| Michael | Chalcone, Cyanoacetamide | t-BuOK, DMSO, O₂ atmosphere | N/A | Good | [8] |

| MCR | Aromatic Aldehyde, Malononitrile, 4-hydroxy-pyridone | Triethylamine, Refluxing Ethanol | <1 | 75-98 | [1][2] |

Detailed Experimental Protocol: Four-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is a representative example of a highly efficient MCR for generating the target scaffold.[1]

Materials:

-

Aromatic Aldehyde (1.0 mmol)

-

Substituted Acetophenone (1.0 mmol)

-

Ethyl Cyanoacetate (1.0 mmol)

-

Ammonium Acetate (8.0 mmol, excess)

-

Ethanol (15-20 mL)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).

-

Solvent Addition: Add absolute ethanol (15-20 mL) to the flask.

-

Heating: Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.

-

Reaction Time: Maintain the reflux for 10 to 12 hours, or until TLC analysis indicates the consumption of the limiting reagents.

-

Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.

-

Purification:

-

Method A (Recrystallization): Filter the precipitate and wash it with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent system, such as a DMF/Ethanol mixture (e.g., 1:10 v/v).[1]

-

Method B (Chromatography): If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel.

-

Self-Validation: The integrity of the synthesized product should be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry to verify its structure and purity.

Conclusion and Future Outlook

The synthesis of substituted 2-pyridone-3-carbonitriles is a well-established field with a rich history and a vibrant present. While classical methods like the Guareschi-Thorpe condensation provide reliable access to these scaffolds, modern multi-component reactions have revolutionized their production, offering unparalleled efficiency, convergence, and operational simplicity. These MCRs are particularly powerful for generating chemical libraries for high-throughput screening in drug discovery programs.

Future research will likely focus on developing even more environmentally benign protocols, such as using water as a solvent or employing heterogeneous catalysts that can be easily recovered and reused.[8] Furthermore, the application of continuous flow synthesis promises to enhance the scalability and safety of these reactions, paving the way for the industrial production of next-generation therapeutics based on this remarkable privileged scaffold.[9]

References

- García-Molina, F., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

- García-Molina, F., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.

- Hosseini, H., & Bayat, M. (n.d.). Synthesis of cyanoacetamide derivatives 2a–d.

- Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances.

- (n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′.

- (n.d.). Guareschi-Thorpe synthesis of pyridine. Química Organica.org.

- (n.d.).

- (n.d.). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review.

- (2013). Icilio Guareschi and his amazing “1897 reaction”. PubMed Central.

- Mijin, D., et al. (n.d.). Continuous flow synthesis of some 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 4. Guareschi-Thorpe Condensation [drugfuture.com]

- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the rationale behind its structural features and the methodologies used for its synthesis and analysis.

Core Molecular Structure and Physicochemical Properties

This compound, hereafter referred to by the acronym TODPCN, belongs to the versatile class of 2-pyridone derivatives. These scaffolds are recognized as "privileged structures" in drug discovery due to their ability to mimic peptide bonds and participate in hydrogen bonding, which is crucial for interacting with biological targets.[1][2]

The fundamental structure of TODPCN consists of a dihydropyridine ring, which is a six-membered heterocycle containing one nitrogen atom. The defining features of its molecular architecture are:

-

2-Oxo Group: A carbonyl group at the C2 position, establishing it as a pyridin-2-one. This feature is critical for its electronic properties and hydrogen bonding capabilities.

-

1,4,6-Trimethyl Substitution: Three methyl groups are attached to the nitrogen atom (N1) and carbons C4 and C6 of the pyridine ring. These substitutions significantly influence the molecule's solubility, lipophilicity, and steric profile, which in turn affect its pharmacokinetic and pharmacodynamic properties.

-

3-Pyridinecarbonitrile Moiety: A nitrile group (-C≡N) at the C3 position. The strong electron-withdrawing nature of the nitrile group profoundly impacts the electron density distribution within the aromatic ring.

A summary of the key physicochemical properties of TODPCN is presented in Table 1.

| Property | Value | Source |

| CAS Number | 64038-03-5 | |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol |

Synthesis and Mechanistic Considerations

A common and effective approach is the cyclocondensation reaction of a β-enaminone with an active methylene compound, such as a cyanoacetamide derivative. The choice of reactants and catalysts is crucial for directing the reaction towards the desired product and achieving high yields.

The logical flow for a potential synthesis of TODPCN is outlined in the diagram below.

Caption: Plausible synthetic pathway for TODPCN.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet mechanistically sound, protocol for the synthesis of TODPCN based on known 2-pyridone syntheses.

Step 1: Formation of the β-Enaminone Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol.

-

Add methylamine (1 equivalent), either as an aqueous solution or a solution in ethanol, dropwise to the stirred solution of pentane-2,4-dione.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion, forming the corresponding β-enaminone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclocondensation to form the 2-Pyridone Ring

-

To the solution containing the in-situ generated β-enaminone, add cyanoacetamide (1 equivalent).

-

A basic catalyst, such as piperidine or sodium ethoxide, is often added to facilitate the cyclization.

-

The reaction mixture is then refluxed for several hours. The cyclocondensation and subsequent dehydration lead to the formation of the 2-pyridone ring.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The definitive confirmation of the molecular structure of TODPCN relies on a combination of spectroscopic techniques. While the specific spectra for TODPCN are not publicly available, the expected key features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The N-methyl group would likely appear as a singlet at a different chemical shift compared to the C4 and C6 methyl groups due to the influence of the adjacent carbonyl and the nitrogen atom. A singlet corresponding to the proton at the C5 position of the pyridine ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule. Key signals would include the carbonyl carbon (C2), the nitrile carbon (C3), and the carbons of the three methyl groups, each with a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of TODPCN is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups:

-

A strong absorption band around 2220 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group.

-

A strong absorption band in the region of 1650-1680 cm⁻¹, corresponding to the C=O stretching vibration of the 2-oxo group.

-

C-H stretching and bending vibrations for the methyl groups and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of TODPCN. The mass spectrum should show a molecular ion peak (M⁺) at m/z 162.19, corresponding to the molecular formula C₉H₁₀N₂O. Analysis of the fragmentation pattern can provide further structural information.

Applications and Future Directions

The 2-pyridone scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]

A notable application of TODPCN has been identified in the field of materials science, specifically as a corrosion inhibitor for mild steel in acidic environments.[5][6] Research has shown that TODPCN can effectively adsorb onto the metal surface, forming a protective layer that mitigates corrosion.[5]

The unique combination of a privileged medicinal scaffold and demonstrated utility in materials science makes this compound a molecule of significant interest for further research and development in both drug discovery and industrial applications.

References

- Mourya, P., et al. (2016). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Applied Surface Science, 380(2).

-

ResearchGate. (2021). Inhibition of mild steel corrosion by 1,4,6-trimethy1-2-oxo-1,2-dihydropyridine-3-carbonitrile and synergistic effect of halide ion in 0.5 M H2SO4. Retrieved from [Link]

- PubMed. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834.

-

ResearchGate. (2021). Effect of iodide ions on corrosion inhibition of mild steel by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole in sulfuric acid solution. Retrieved from [Link]

-

ChemBK. 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Retrieved from [Link]

- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35847-35871.

Sources

The Evolving Landscape of Pyridinone Scaffolds: A Technical Guide to the Biological Activity of Trimethyl-Pyridone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activities associated with trimethyl-pyridone derivatives, situated within the broader context of the pharmacologically significant pyridinone scaffold. We will delve into the mechanistic underpinnings of their therapeutic potential, furnish detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of medicinal chemistry.

The Pyridinone Core: A Privileged Scaffold in Medicinal Chemistry

Pyridinone and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] The pyridinone ring system is a key structural motif in numerous natural products, including vitamins and alkaloids, and is embedded in a wide array of FDA-approved drugs.[2] This prominence is attributable to the scaffold's versatile physicochemical properties. The pyridinone core can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets.[3] Furthermore, its structural adaptability allows for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities.[3]

The biological potential of pyridinone derivatives is vast, with documented efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4] The strategic placement of various substituents on the pyridinone ring profoundly influences the molecule's biological activity, offering a rich landscape for medicinal chemists to explore.[3]

Influence of Trimethyl Substitution on Biological Activity

While the broader class of pyridone derivatives is well-studied, the specific influence of trimethyl substitution is an area of growing interest. The addition of methyl groups to the pyridone core can significantly alter its electronic and steric properties, thereby modulating its interaction with biological targets. Generally, methylation can enhance lipophilicity, which may improve membrane permeability and bioavailability. However, the precise positioning of the three methyl groups is critical in determining the ultimate biological effect.

Collidines, which are trimethyl derivatives of pyridine, offer some insights into the potential impact of trimethyl substitution.[5] While not pyridones themselves, their chemical properties, which are similar to pyridine but with steric hindrance from the methyl groups, suggest that trimethyl-pyridone derivatives may exhibit unique reactivity and target selectivity.[5] The strategic placement of these methyl groups can influence the molecule's ability to fit into the binding pockets of enzymes and receptors, potentially leading to enhanced potency and selectivity.

Therapeutic Applications of Trimethyl-Pyridone Derivatives

Based on the broader activities of pyridone derivatives and the influence of methyl substitutions, trimethyl-pyridone derivatives are being investigated for a range of therapeutic applications.

Anticancer Activity

Pyridone derivatives have demonstrated significant potential as anticancer agents.[6][7][8] They have been shown to induce apoptosis in various cancer cell lines, including breast and colorectal tumors.[8] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and II.[7]

Novel pyridone derivatives have been synthesized and evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), a key transcriptional regulator implicated in several cancers.[9] Certain pyridone derivatives exhibited potent antiproliferative activities against human leukemia cell lines and induced the down-regulation of the oncogene C-Myc.[9]

Table 1: Anticancer Activity of Selected Pyridone Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyridone Derivative 11d | Human leukemia (MV4-11) | 0.19 | [9] |

| Pyridone Derivative 11e | Human leukemia (MV4-11) | 0.32 | [9] |

| Pyridone Derivative 11f | Human leukemia (MV4-11) | 0.12 | [9] |

| 1,2,4-Triazole-Pyridine Hybrid (TP6) | Murine melanoma (B16F10) | 41.12 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Pyridone derivatives have emerged as promising anti-inflammatory agents.[11][12] Their mechanisms of action are thought to involve the inhibition of key inflammatory mediators. For instance, some 3-hydroxy-pyridine-4-one derivatives have shown significant anti-inflammatory effects, potentially through their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase are heme-dependent.[12]

In vivo studies using models such as carrageenan-induced paw edema in rats have demonstrated the potent anti-inflammatory effects of various pyridone derivatives.[12][13] Some synthesized heterocyclic pyridone and pyridine derivatives fused with a steroidal structure were found to be more potent than the reference drug, Prednisolone, in reducing edema.[11] Furthermore, certain derivatives have shown selective inhibition of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[14]

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant therapeutic challenge. Emerging evidence suggests that pyridone and its derivatives may offer neuroprotective benefits. For instance, a derivative of tetramethylpyrazine, T-006, has demonstrated neuroprotective and neurogenic effects in models of Parkinson's disease.[15] This compound was shown to improve locomotor behavior and increase the survival of dopaminergic neurons.[15] The underlying mechanisms appear to involve the activation of critical cell survival pathways, such as the MEF2-PGC1α and BDNF/CREB pathways.[15]

Another tetramethylpyrazine derivative, TBN, has shown therapeutic efficacy in ischemic stroke models by scavenging free radicals, preventing calcium overload, and maintaining mitochondrial function.[16] While these are not strictly trimethyl-pyridone derivatives, they highlight the potential of the substituted pyridine scaffold in neuroprotection.

Experimental Protocols for Biological Evaluation

The following section provides detailed methodologies for assessing the key biological activities of trimethyl-pyridone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., human leukemia MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized trimethyl-pyridone derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]